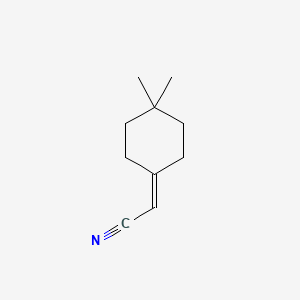

2-(4,4-Dimethylcyclohexylidene)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

2-(4,4-Dimethylcyclohexylidene)acetonitrile is a colorless liquid with a strong odor. Unfortunately, the search results do not provide further details about its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Catalysis and Synthesis of Derivatives : 2-(4,4-Dimethylcyclohexylidene)acetonitrile is involved in reactions catalyzed by ZnO, leading to the synthesis of compounds like 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxo-octahydroxanthenes (Maghsoodlou et al., 2010).

Three-Component Chemical Reactions : It's used in three-component reactions with compounds like dimedone and aromatic aldehydes, yielding N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides (Anary‐Abbasinejad et al., 2009).

Photochemical Studies : This chemical plays a role in photoaddition reactions, demonstrating specific and selective formation of compounds like oxetanes in different solvents (Vo Thi Giao Vo Thi & Margaretha, 1976).

Chemical Analysis and Ligand Studies

Ligand Exchange Evaluation : The compound aids in understanding ligand exchange mechanisms in different solvents, offering insights into solvent participation in these processes (Riesgo et al., 2001).

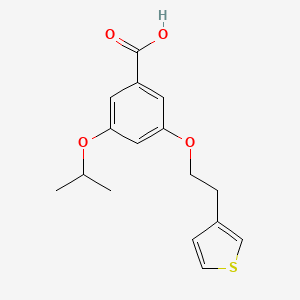

Chemosensing Applications : It is significant in the development of chemosensing devices for detecting toxic heavy metal ions, demonstrating specific signaling behaviors in varying solvent compositions (Youn & Chang, 2005).

Polymerization and Material Science

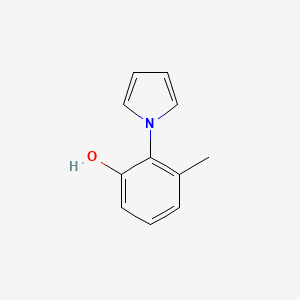

Oxidative Coupling and Polymerization : Its use in the electrochemical oxidation and polymerization of compounds like alkylpyrroles is an area of study, contributing to the understanding of polymerization processes (Hansen et al., 2005).

Polymerization Rate Studies : The compound is significant in the study of the polymerization of phenols, showing how different solvents affect the polymerization rate (Gamez et al., 2001).

Photochemical and Electrochemical Studies

Cross-Cycloaddition in Photochemistry : It participates in cross-cycloaddition processes in the presence of photosensitizers, forming products like cycloaddition compounds (Maroulis & Arnold, 1979).

Study of Photosolvolysis : The chemical is used in the study of photosolvolysis, aiding in understanding the photophysical properties of certain complexes (Camilo et al., 2014).

Miscellaneous Applications

Building Block for Clathrate and Macrocycle Formation : It acts as a versatile building block for creating molecular capsules and inclusion compounds in various solvent systems (Apel et al., 2001).

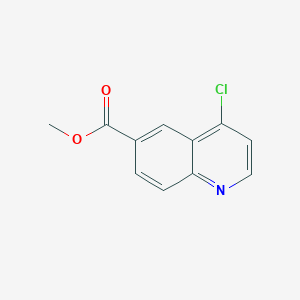

Synthesis of Quinoline Derivatives : The compound is involved in the synthesis of pyrimido [4, 5-b]-quinoline derivatives, which have potential antimicrobial applications (Elkholy & Morsy, 2006).

Electron Transfer Studies in Reduction Processes : It is significant in studying electron transfer and chemically coupled reactions, especially in Hammett–Zuman type correlations (Bautista-Martínez et al., 2003).

Ultrafast Radical Polymerization : Its role in facilitating ultrafast single electron transfer living radical polymerization (SET-LRP) in biphasic mixtures is an area of active research (Enayati et al., 2016).

Blue Emission in Room Temperature : The compound is involved in the synthesis of new blue emitters at room temperature, significant in the development of light-emitting materials (Ilkun et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4,4-dimethylcyclohexylidene)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2)6-3-9(4-7-10)5-8-11/h5H,3-4,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCVUJWMTPSHTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC#N)CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Dimethylcyclohexylidene)acetonitrile | |

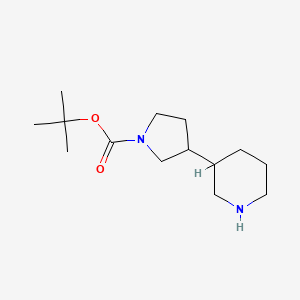

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine](/img/structure/B1397064.png)

![Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate](/img/structure/B1397068.png)

![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)

![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)